molecular formula C23H20N2O2 B2426686 N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide CAS No. 1023484-15-2

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide

Cat. No.: B2426686
CAS No.: 1023484-15-2
M. Wt: 356.425
InChI Key: IKJRJUQSXZXDRH-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group is an ethyl chain (two carbon atoms), which is connected to a phenoxybenzamide group. This group consists of a benzene ring attached to an amide group through an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the attachment of the ethyl chain, and the formation of the phenoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems (alternating single and double bonds) in the indole and benzene rings, which could give rise to interesting optical and electronic properties. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and amide groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amide group can participate in various reactions, such as hydrolysis and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure and the intermolecular forces at play .

Scientific Research Applications

Antiallergic Applications

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide and its derivatives have been explored for their potential in antiallergic applications. For instance, a study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which demonstrated significant antiallergic potency. One of these compounds was found to be remarkably more potent than astemizole, a standard antihistamine, in an ovalbumin-induced histamine release assay, making it a promising candidate for allergy treatment (Menciu et al., 1999).

Anticonvulsant Potential

In the context of neurological disorders, derivatives of this compound have been examined for their anticonvulsant properties. A study focused on the development of quality control methods for promising anticonvulsants synthesized a derivative that showed high anticonvulsive activity compared to a classic drug, indicating its potential in the treatment of seizures (Sych et al., 2018).

Antihypertriglyceridemic Agents

Research has also been conducted on N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which showed significant lipid-lowering effects in hyperlipidemic rats. This suggests potential applications of these compounds in the treatment of hyperlipidemia and related coronary heart diseases (Shahwan et al., 2010).

Antimicrobial and Antiproliferative Activities

Compounds with an indole core, like this compound, have been investigated for their antimicrobial and antiproliferative activities. For example, a study by Salahuddin et al. (2017) synthesized derivatives that showed significant activity against various bacterial strains, demonstrating the potential of these compounds in antimicrobial applications (Salahuddin et al., 2017). Additionally, the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and their evaluation for anti-inflammatory and anti-proliferative activities highlighted the potential of indole-based compounds in cancer therapy (Rapolu et al., 2013).

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The study of indole-containing compounds is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in medicine .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-23(24-14-13-18-16-25-22-12-5-4-11-21(18)22)17-7-6-10-20(15-17)27-19-8-2-1-3-9-19/h1-12,15-16,25H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJRJUQSXZXDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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